molecular formula C16H18ClNO B2411744 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol CAS No. 2260930-95-6

2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol

Cat. No. B2411744
CAS RN: 2260930-95-6
M. Wt: 275.78
InChI Key: CLQUDKXRVCMPFS-UHFFFAOYSA-N
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Description

2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol is a chemical compound with the molecular formula C16H18ClNO . It has a molecular weight of 275.78 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18ClNO/c1-16(2,19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10,15,19H,18H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 275.78 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the potential of derivatives of 2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol in antimicrobial applications. For instance, the synthesis of substituted phenyl azetidines, which may include derivatives of this compound, has shown promising results as potential antimicrobial agents (Doraswamy & Ramana, 2013). Similarly, compounds synthesized with structures related to this compound have been evaluated for their antimicrobial properties against various bacteria and fungi, showing varying degrees of activity (Guna, Bhadani, Purohit & Purohit, 2015).

Anticonvulsive and Cholinolytic Activities

Some derivatives of this compound have exhibited pronounced anticonvulsive and peripheral n-cholinolytic activities. This indicates potential applications in the treatment of conditions like epilepsy and other neurological disorders (Papoyan et al., 2011).

Antitumor Activity

In the realm of cancer research, derivatives of this compound have been studied for their potential antitumor activities. For example, piperazine-based tertiary amino alcohols, structurally related to this compound, were synthesized and evaluated for their effects on tumor DNA methylation, indicating potential therapeutic applications in oncology (Hakobyan et al., 2020).

Crystallography and Molecular Structure

The compound and its derivatives have also been a subject of interest in crystallography and molecular structure studies. For instance, the analysis of crystal structures and Hirshfeld surface studies of related chalcone derivatives provided insights into the molecular interactions and stability of these compounds (Salian et al., 2018).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .

properties

IUPAC Name

2-[3-[amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-16(2,19)13-5-3-4-12(10-13)15(18)11-6-8-14(17)9-7-11/h3-10,15,19H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUDKXRVCMPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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